4-(Methylamino)piperidine-4-carboxamide;dihydrochloride
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Overview
Description
“4-(Methylamino)piperidine-4-carboxamide;dihydrochloride” is a chemical compound that can be used for pharmaceutical testing . It is also known by its IUPAC name, 4-(methylamino)piperidine-4-carboxamide dihydrochloride .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C7H15N3O.2ClH/c1-9-7(6(8)11)2-4-10-5-3-7;;/h9-10H,2-5H2,1H3,(H2,8,11);2*1H
. The molecular weight of the compound is 230.14 . Physical and Chemical Properties Analysis
The compound is a powder at room temperature .Scientific Research Applications
Inhibitors of Soluble Epoxide Hydrolase : A study identified 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, which are essential for high potency and selectivity. One compound, 1-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]-N-{[[4-bromo-2-(trifluoromethoxy)]-phenyl]methyl}-4-piperidinecarboxamide, was identified as a useful tool for in vivo investigation in disease models due to its effects on a serum biomarker (Thalji et al., 2013).
Reversible Hydrogen Storage : Another research compared substituted piperidines and octahydroindoles for their usability as reversible organic hydrogen storage liquids. Compounds like 4-aminopiperidine and piperidine-4-carboxamide showed increased rates of catalytic dehydrogenation (Cui et al., 2008).
Inotropic Activity : In a study focused on cardiovascular applications, a series of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides were synthesized and evaluated for positive inotropic activity, with some derivatives showing favorable activity (Ji-Yong Liu et al., 2009).
HIV-1 Inhibition : Piperidine-4-carboxamide CCR5 antagonists were studied for their potential in inhibiting HIV-1 envelope-mediated membrane fusion. The compound 1-acetyl-N-{3-[4-(4-carbamoylbenzyl)piperidin-1-yl]propyl}-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide (TAK-220) showed high CCR5 binding affinity and potent inhibition of HIV-1 replication in human peripheral blood mononuclear cells (Imamura et al., 2006).
Anti-Acetylcholinesterase Activity : A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. Some compounds showed substantial increases in activity, indicating their potential as antidementia agents (Sugimoto et al., 1990).
Tubulin Inhibition : The discovery of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as a new chemical class of antiproliferative agents acting as tubulin inhibitors was reported. These compounds demonstrated increased numbers of mitotic cells in a leukemia cell line after treatment (Krasavin et al., 2014).
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Mechanism of Action
Target of Action
The primary target of 4-(Methylamino)piperidine-4-carboxamide dihydrochloride is DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA and is essential for the replication of bacteria .
Mode of Action
The compound interacts with its target, DNA gyrase, by inhibiting its activity . This inhibition prevents the supercoiling of DNA, which is a crucial step in DNA replication. As a result, the bacterial cells cannot replicate their DNA, leading to cell death .
Biochemical Pathways
The affected pathway is the DNA replication pathway in bacteria . By inhibiting DNA gyrase, the compound prevents the unwinding of DNA, which is necessary for replication. This leads to the cessation of DNA synthesis and, consequently, bacterial growth .
Result of Action
The molecular effect of the compound’s action is the inhibition of DNA gyrase, preventing the supercoiling of DNA . On a cellular level, this leads to the inhibition of DNA replication, which is lethal to bacterial cells .
Properties
IUPAC Name |
4-(methylamino)piperidine-4-carboxamide;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O.2ClH/c1-9-7(6(8)11)2-4-10-5-3-7;;/h9-10H,2-5H2,1H3,(H2,8,11);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAVLZGENDIFAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCNCC1)C(=O)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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